Cas no 236-63-5 (Dithieno[2,3-b:3',2'-d]thiophene)
Dithieno[2,3-b:3',2'-d]thiophene Chemical and Physical Properties
Names and Identifiers
-
- Dithieno[2,3-b:3',2'-d]thiophene
- Dithieno[2,3-b:3'',2''-d]thiophene
- Dithieno[2,3-b:3\',2\'-d]thiophene
- 3',2'-d]thiophene
- dithieno[3,2-a:3',2'-d]thiophene
- AKOS006292329
- TITANIUMTELLURIDE
- SCHEMBL9414147
- 5,7,9-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene
- DTXSID80178251
- FT-0677524
- Dithien[2,3-b:3',2'-d]thiophene
- 236-63-5
- A878170
- Dithieno(2,3-b:3',2'-d)thiophene
- F19741
- 5, 7, 9-trithiatricyclo[6.3.0.02, 6]undeca-1(8), 2(6), 3, 10-tetraene
-
- MDL: MFCD06656576
- Inchi: 1S/C8H4S3/c1-3-9-7-5(1)6-2-4-10-8(6)11-7/h1-4H
- InChI Key: IAOQICOCWPKKMH-UHFFFAOYSA-N
- SMILES: S1C2=C(C=CS2)C2C=CSC1=2
Computed Properties
- Exact Mass: 195.94800
- Monoisotopic Mass: 195.948
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 84.7A^2
- XLogP3: 4.3
Experimental Properties
- Density: 1.556
- Boiling Point: 342.4 °C at 760 mmHg
- Flash Point: 119.5 °C
- Refractive Index: 1.865
- PSA: 84.72000
- LogP: 4.17750
Dithieno[2,3-b:3',2'-d]thiophene Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Dithieno[2,3-b:3',2'-d]thiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169003593-1g |
Dithieno[2,3-b:3',2'-d]thiophene |
236-63-5 | 95% | 1g |
$749.70 | 2023-09-02 | |
| Matrix Scientific | 016641-100mg |
Dithieno[2,3-b:3',2'-d]thiophene, 98% |
236-63-5 | 98% | 100mg |
$208.00 | 2023-09-06 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-300491-100 mg |
Dithieno[2,3-b:3',2'-d]thiophene, |
236-63-5 | 100MG |
¥2,234.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-300491-100mg |
Dithieno[2,3-b:3',2'-d]thiophene, |
236-63-5 | 100mg |
¥2234.00 | 2023-09-05 | ||
| Ambeed | A779835-100mg |
Dithieno[2,3-b:3',2'-d]thiophene |
236-63-5 | 95+% | 100mg |
$287.0 | 2024-04-21 |
Dithieno[2,3-b:3',2'-d]thiophene Suppliers
Dithieno[2,3-b:3',2'-d]thiophene Related Literature
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Lei Zhang,Lin Tan,Wenping Hu,Zhaohui Wang J. Mater. Chem. 2009 19 8216
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Wan Xu,Jichang Wei,Kun Tang,Zhiying Ma,Jianwu Shi,Chunli Li,Hua Wang Org. Chem. Front. 2022 9 5578
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Xinming Liu,Huiliang Sun,Wan Xu,Shisheng Wan,Jianwu Shi,Chunli Li,Hua Wang Org. Chem. Front. 2018 5 1257
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Wenjing Yi,Shuai Zhao,Huiliang Sun,Yuhe Kan,Jianwu Shi,Shisheng Wan,Chunli Li,Hua Wang J. Mater. Chem. C 2015 3 10856
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Jianwu Shi,Yabo Li,Ming Jia,Li Xu,Hua Wang J. Mater. Chem. 2011 21 17612
Additional information on Dithieno[2,3-b:3',2'-d]thiophene
Dithieno[2,3-b:3',2'-d]thiophene (CAS No. 236-63-5): A Versatile Building Block in Organic Electronics and Materials Science
Dithieno[2,3-b:3',2'-d]thiophene (DTT), with the CAS number 236-63-5, is a fascinating organic compound that has garnered significant attention in recent years due to its unique electronic and optical properties. This compound, characterized by its conjugated π-electron system, has found extensive applications in the fields of organic electronics, photovoltaics, and materials science. The structural versatility of Dithieno[2,3-b:3',2'-d]thiophene allows it to be a key building block in the synthesis of a wide range of functional materials, making it an essential component in the development of advanced electronic devices.
The molecular structure of Dithieno[2,3-b:3',2'-d]thiophene consists of two thiophene rings fused together with a central thiophene ring. This arrangement results in a highly conjugated system that exhibits strong electron-donating properties. The presence of sulfur atoms in the thiophene rings further enhances the compound's electronic characteristics, making it an ideal candidate for use in organic semiconductors and conductive polymers.
Recent research has highlighted the potential of Dithieno[2,3-b:3',2'-d]thiophene in various applications. For instance, studies have shown that derivatives of DTT can be used to improve the performance of organic photovoltaic (OPV) devices. By incorporating DTT-based materials into the active layer of OPV cells, researchers have observed significant enhancements in power conversion efficiency (PCE). This is attributed to the excellent charge transport properties and favorable energy levels of DTT derivatives, which facilitate efficient charge separation and transport within the device.
In addition to OPVs, Dithieno[2,3-b:3',2'-d]thiophene has also shown promise in the development of organic field-effect transistors (OFETs). OFETs are crucial components in flexible electronics and wearable devices, where their lightweight and flexible nature offers significant advantages over traditional silicon-based transistors. DTT-based materials have been found to exhibit high carrier mobility and good environmental stability, making them suitable for use in high-performance OFETs.
The versatility of Dithieno[2,3-b:3',2'-d]thiophene extends beyond electronic applications. In materials science, DTT derivatives have been explored for their potential in self-assembling systems and supramolecular chemistry. The ability to fine-tune the properties of DTT through chemical modification allows for the creation of complex nanostructures with tailored functionalities. For example, DTT-based supramolecular assemblies have been used to create stimuli-responsive materials that can change their properties in response to external stimuli such as light or pH changes.
Furthermore, the biocompatibility and low toxicity of Dithieno[2,3-b:3',2'-d]thiophene make it an attractive candidate for biomedical applications. Research has shown that DTT-based materials can be used as drug delivery vehicles or as components in biosensors. The ability to functionalize DTT with various bioactive molecules opens up new possibilities for targeted drug delivery and real-time monitoring of biological processes.
In conclusion, Dithieno[2,3-b:3',2'-d]thiophene (CAS No. 236-63-5) is a versatile compound with a wide range of applications in organic electronics, photovoltaics, materials science, and biotechnology. Its unique electronic and optical properties make it an essential building block for the development of advanced functional materials. As research continues to uncover new possibilities for DTT-based materials, it is clear that this compound will play a significant role in shaping the future of these fields.
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